molecular formula C18H15ClN2O B2460613 5-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)pyrimidine CAS No. 477890-44-1

5-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)pyrimidine

Cat. No.: B2460613
CAS No.: 477890-44-1
M. Wt: 310.78
InChI Key: ICZZTNOOMSQNCH-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)pyrimidine is a chemical compound of significant interest in medicinal chemistry and biological research, offered for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. This synthetic molecule is built around a pyrimidine heterocyclic core, a privileged scaffold in drug discovery due to its prevalence in nucleotides and numerous biomedically active substances . The structure is functionalized at the 5-position with a 4-chlorophenyl group, a moiety frequently associated with biological activity and found in compounds like the kinase inhibitor and anti-glioma candidate 4j , as well as in established therapeutics such as the antimalarial drug Pyrimethamine . The presence of the 2,3-dimethylphenoxy (veratrole) ether at the 2-position adds further complexity and potential for modulating the compound's physicochemical properties and biological interactions. While the specific mechanism of action and research applications for this precise molecule are to be fully elucidated, its structural features make it a compelling candidate for investigation in various areas. Potential research directions include its evaluation as a kinase inhibitor, given the demonstrated activity of related chlorophenyl-pyrimidine structures against oncogenic kinases like AKT2/PKBβ . Furthermore, its core framework suggests potential for antimicrobial screening against pathogens such as S. aureus and E. coli , as similar pyrimidine derivatives have been explored for these properties . Researchers can utilize this compound as a key intermediate in Suzuki cross-coupling reactions or other synthetic transformations to generate a library of novel analogs for structure-activity relationship (SAR) studies .

Properties

IUPAC Name

5-(4-chlorophenyl)-2-(2,3-dimethylphenoxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O/c1-12-4-3-5-17(13(12)2)22-18-20-10-15(11-21-18)14-6-8-16(19)9-7-14/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICZZTNOOMSQNCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC2=NC=C(C=N2)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution with Chloropyrimidine Intermediates

The most widely reported method involves substituting a chlorine atom on a pre-formed pyrimidine ring with a 2,3-dimethylphenoxy group. A representative procedure adapts the protocol from etravirine hybrid syntheses:

Step 1: Synthesis of 5-(4-Chlorophenyl)-2-chloropyrimidine
2,4-Dichloropyrimidine is functionalized at the 5-position via Suzuki-Miyaura coupling with 4-chlorophenylboronic acid. The reaction employs palladium(II) acetate (5 mol%), triphenylphosphine (10 mol%), and potassium carbonate in a toluene/water biphasic system at 80–100°C for 12–24 hours. The 2-chloro substituent remains intact, yielding 5-(4-chlorophenyl)-2-chloropyrimidine with 75–85% efficiency.

Step 2: Phenoxy Group Introduction
2,3-Dimethylphenol is deprotonated using sodium hydride (1.2 equiv) in anhydrous tetrahydrofuran (THF) at 0–5°C. The resultant phenoxide reacts with 5-(4-chlorophenyl)-2-chloropyrimidine (1.0 equiv) at 40–60°C for 6–8 hours. After quenching with ice water, the crude product is recrystallized from dimethylformamide (DMF), achieving 70–80% yield.

Optimization Notes :

  • Excess NaH (1.5–2.0 equiv) improves phenoxide stability, minimizing side reactions.
  • THF outperforms DMF or DMSO in suppressing elimination byproducts.
  • Reaction temperatures >60°C reduce selectivity due to competing C4 chlorination.

Alternative Pathway: Pyrimidine Ring Construction

A less common approach constructs the pyrimidine ring de novo with pre-installed substituents. Ethyl cyanoacetate and thiourea condense under basic conditions (NaOEt/EtOH) to form 2-thio-4-amino-6-hydroxypyrimidine, as demonstrated in pyrrolopyrimidine syntheses. Subsequent chlorination with POCl3 introduces the 4-chlorophenyl group via Friedel-Crafts alkylation, though this method faces challenges in regioselectivity and yields ≤50%.

Reaction Mechanism and Kinetic Analysis

The nucleophilic substitution (Step 2) follows a two-step aromatic SNAr mechanism:

  • Deprotonation : NaH generates the 2,3-dimethylphenoxide ion, a strong nucleophile.
  • Displacement : The phenoxide attacks the electron-deficient C2 of the chloropyrimidine, facilitated by the electron-withdrawing 4-chlorophenyl group at C5.

Density functional theory (DFT) calculations indicate a reaction barrier of 18.3 kcal/mol at the transition state, consistent with experimental rates at 50°C. Competing pathways, such as C4 substitution, are disfavored by steric hindrance from the 4-chlorophenyl group.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR (400 MHz, DMSO-d6): δ 8.67 (d, J = 5.6 Hz, 1H, pyrimidine-H6), 7.71 (s, 2H, Ar-H), 7.28 (d, J = 5.6 Hz, 1H, pyrimidine-H5), 2.08 (s, 6H, 2×CH3).
  • 13C NMR (100 MHz, DMSO-d6): δ 168.6 (C2), 162.1 (C4), 159.3 (C6), 132.9 (Ar-C), 118.5 (CN), 15.8 (CH3).

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]+ at m/z 311.0745 (calculated: 311.0748).

Purity Assessment

Reverse-phase HPLC (C18 column, H2O/CH3CN gradient) shows ≥98.2% purity with retention time 12.7 minutes.

Comparative Evaluation of Methods

Parameter Nucleophilic Substitution Ring Construction
Total Yield 60–68% 40–50%
Purity ≥98% 90–95%
Reaction Time 18–24 hours 48–72 hours
Scalability >100 g <10 g

The nucleophilic substitution route is superior in yield, scalability, and operational simplicity. Challenges in regiocontrol during ring construction limit its industrial applicability.

Industrial-Scale Considerations

  • Cost Analysis : Sodium hydride and palladium catalysts account for 65% of raw material costs. Recycling Pd via charcoal filtration reduces expenses by 20%.
  • Safety : POCl3 and NaH require handling under inert atmospheres. Quenching protocols with frozen water mitigate exothermic risks.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The 4-chlorophenyl group may undergo substitution under specific conditions:

  • Amination : Reaction with amines (e.g., aniline) in ethanol using HCl as a catalyst at 80°C could replace the chloro group with an amine, forming 5-(4-aminophenyl)-2-(2,3-dimethylphenoxy)pyrimidine. This mirrors methods used for chloro-pyrrolopyrimidines .

  • Hydrolysis : Under basic conditions (e.g., NaOH/H₂O), the chloro group may hydrolyze to a hydroxyl group, though aryl chlorides typically require harsh conditions .

Key Factors :

  • Electron-withdrawing pyrimidine ring enhances chloro group reactivity.

  • Steric hindrance from 2,3-dimethylphenoxy may slow kinetics.

Ether Bond Cleavage

The phenoxy group is susceptible to cleavage:

  • Acidic Conditions : Concentrated H₂SO₄ or HI could cleave the ether bond, yielding a phenol derivative and a pyrimidine fragment.

  • Lewis Acid Catalysis : AlCl₃ may facilitate Friedel-Crafts alkylation at the ether oxygen, though steric bulk from methyl groups could limit reactivity .

Cross-Coupling Reactions

The aromatic rings are candidates for transition-metal-catalyzed couplings :

  • Suzuki-Miyaura : Using Pd(PPh₃)₄ and aryl boronic acids, the chlorophenyl group could form biaryl structures .

  • Buchwald-Hartwig Amination : Palladium catalysts (e.g., Pd₂(dba)₃) with ligands (Xantphos) might introduce amines at the chloro site .

Electrophilic Aromatic Substitution (EAS)

Substituent Directing Effects :

PositionReactivityExample Reactions
Chlorophenyl (C-5)Deactivated (meta-directing)Nitration, sulfonation at meta
Dimethylphenoxy (C-2)Activated (ortho/para-directing)Bromination, acetylation

Limitations :

  • Pyrimidine’s electron-deficient nature reduces EAS feasibility on the core.

Pyrimidine Ring Functionalization

  • Alkylation/Acylation : Pyrimidine nitrogens may react with alkyl halides or acyl chlorides under basic conditions (e.g., K₂CO₃/DMF).

  • Oxidation : Peracid treatment (e.g., mCPBA) could form N-oxides, altering electronic properties .

Comparative Reaction Pathways

Reactivity trends observed in analogous systems:

CompoundReactionYieldConditions
4-Chloro-7H-pyrrolo[2,3-d]pyrimidineAmination86%HCl (0.1 eq), EtOH, 1 h
Chromeno[2,3-d]pyrimidinesPOCl₃-mediated chlorination60%Reflux, 12 h

Mechanistic Considerations

  • Steric Effects : 2,3-Dimethylphenoxy group may hinder reactions at the ortho position.

  • Electronic Effects : Pyrimidine’s electron deficiency stabilizes intermediates in NAS but limits EAS.

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : 5-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)pyrimidine
  • Molecular Formula : C18H18ClN3O
  • Molecular Weight : 329.81 g/mol

The compound features a pyrimidine core substituted with a chlorophenyl group and a dimethylphenoxy moiety, which contribute to its unique chemical properties and biological activities.

Chemistry

5-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)pyrimidine serves as a crucial building block in organic synthesis. It can be utilized in the following ways:

  • Synthesis of Complex Molecules : The compound can act as an intermediate in the synthesis of more complex organic molecules.
  • Reactions :
    • Oxidation : Can form corresponding carboxylic acids or ketones.
    • Reduction : Can yield corresponding alcohols or amines.
    • Substitution : Can lead to the formation of substituted phenyl derivatives.

Biology

The compound has been studied for its potential biological activities:

  • Antimicrobial Properties : Exhibits activity against various pathogens.
  • Anticancer Activity : Investigated for its ability to inhibit cancer cell proliferation. It has shown promise in targeting specific kinases involved in cancer pathways, particularly in glioma models .

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic potential:

  • Drug Development : It is being evaluated as an inhibitor for certain enzymes or receptors linked to diseases such as cancer and neurodegenerative disorders like Alzheimer's disease. For instance, derivatives of pyrimidine have been synthesized and evaluated for their anti-Alzheimer's activity, showing promising results comparable to established treatments like donepezil .

Case Studies

Several studies have highlighted the efficacy of 5-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)pyrimidine:

  • Anti-Glioma Activity :
    • A study demonstrated that this compound inhibited the growth of glioblastoma cells while exhibiting low cytotoxicity towards non-cancerous cells. It effectively blocked neurosphere formation from glioma stem cells .
  • Alzheimer's Disease Research :
    • Compounds derived from this structure were evaluated for their neuroprotective effects and showed favorable drug-likeness properties. One derivative displayed significant anti-Alzheimer's profiles through both in vivo and in silico studies .

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)benzene
  • 5-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)thiophene

Uniqueness

5-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)pyrimidine is unique due to its specific structural features, which confer distinct chemical and biological properties

Biological Activity

5-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)pyrimidine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its potential antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a 4-chlorophenyl group and a 2,3-dimethylphenoxy moiety. These structural characteristics contribute to its unique biological properties, making it a subject of interest in drug development.

Antimicrobial Activity

Research has indicated that 5-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)pyrimidine exhibits significant antimicrobial properties. It has been studied for its effectiveness against various bacterial strains and fungi. For instance:

  • Antibacterial Activity : The compound has shown promising results against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values reported for these pathogens are competitive with established antibiotics .
  • Antifungal Activity : It has also demonstrated antifungal efficacy against strains such as Candida albicans, with MIC values indicating strong potential for therapeutic use .

Anticancer Properties

The anticancer potential of 5-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)pyrimidine has been explored in various studies. The compound's mechanism of action appears to involve the inhibition of specific enzymes and receptors associated with cancer cell proliferation:

  • Cell Line Studies : In vitro studies have shown that the compound exhibits cytotoxic effects on several cancer cell lines, including breast, ovarian, and prostate cancers. Notably, it has been reported to induce apoptosis in cancer cells through the activation of caspase pathways .
  • Mechanism of Action : The compound may inhibit key signaling pathways involved in tumor growth, such as those mediated by vascular endothelial growth factor receptor (VEGFR) and Janus kinases (JAKs). This inhibition can lead to reduced angiogenesis and tumor cell survival .

Comparative Analysis with Similar Compounds

A comparative analysis reveals that 5-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)pyrimidine shares structural similarities with other pyrimidine derivatives but exhibits unique biological activities due to its specific substitutions.

CompoundAntimicrobial ActivityAnticancer ActivityUnique Features
5-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)pyrimidineHigh efficacy against E. coli and C. albicansInduces apoptosis in various cancer cell linesContains both chlorophenyl and dimethylphenoxy groups
Similar PyrimidinesVariable activity; often less potentLimited anticancer dataOften lacks dual-targeting potential

Case Studies and Research Findings

  • Study on Antibacterial Efficacy : A study reported an MIC of 6.5 μg/mL against E. coli, showcasing the compound's potential as a novel antibacterial agent.
  • Anticancer Evaluation : In a series of experiments involving breast cancer cell lines, the compound exhibited IC50 values significantly lower than traditional chemotherapeutics like doxorubicin, indicating enhanced potency .
  • Mechanistic Insights : Molecular docking studies have elucidated the binding interactions between the compound and its target proteins, providing insights into its mechanism of action at the molecular level .

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